4-乙基-2-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

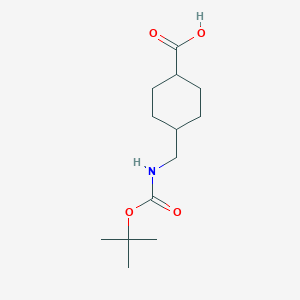

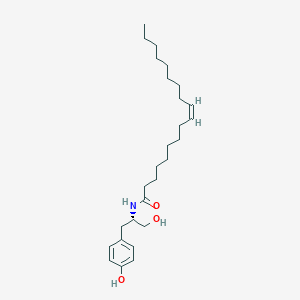

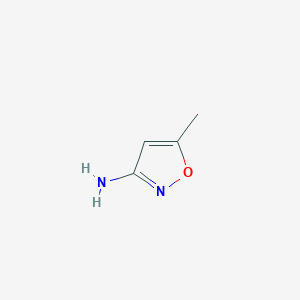

4-Ethyl-2-nitrobenzoic acid is a derivative of benzoic acid . It is a precursor to 4-aminobenzoic acid . It is a pale yellow solid and is used in the biosynthesis of the antibiotic aureothin .

Synthesis Analysis

The synthesis of 4-Ethyl-2-nitrobenzoic acid can be achieved through the esterification of 4-nitrobenzoic acid with ethanol under argon at 80°C . This process can be optimized using ultradispersed crystallites of hydrogen forms of nanoporous natural zeolites H-CL, H-MOR, H-HEU-M, H-PHI as catalysts . The reaction mixture is irradiated with ultrasound or microwaves .Molecular Structure Analysis

The molecular structure of 4-Ethyl-2-nitrobenzoic acid is similar to that of 4-Methyl-2-nitrobenzoic acid . The molecular formula is C8H7NO4, with an average mass of 181.145 Da and a monoisotopic mass of 181.037506 Da .科学研究应用

Amidation Reactions

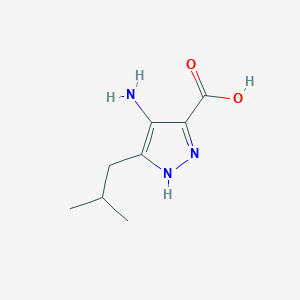

4-Ethyl-2-nitrobenzoic acid (also known as 4-Methyl-2-nitrobenzoic acid) has been studied for its kinetics and mechanism in amidation reactions. Specifically, researchers have investigated its reaction with ammonia, catalyzed by boric acid in the presence of polyethylene glycol (PEG-400). The proposed catalysis mechanism involves the synthesis of incomplete polyethylene glycol borate esters, which then form 4-nitrobenzoic acid borate esters, followed by amidation with ammonia .

Synthesis of 4-Nitrobenzoic Acid Derivatives

4-Ethyl-2-nitrobenzoic acid serves as a precursor for the synthesis of various 4-nitrobenzoic acid derivatives. These derivatives find applications in pharmaceuticals, agrochemicals, and materials science. Researchers have explored their use as intermediates in the production of local anesthetics, such as novocaine (procaine) .

作用机制

Target of Action

Nitro compounds, in general, are known to interact with various biological targets, often leading to adverse effects on the hematological system .

Mode of Action

Nitro aromatic compounds typically lead to adverse effects on the hematological system, characterized by the induction of methemoglobin formation . The nitro group in these compounds can be reduced, leading to the oxidation of hemoglobin to methemoglobin .

Biochemical Pathways

Nitro compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

Nitro compounds are known to have high dipole moments, which can affect their solubility and thus their bioavailability .

Result of Action

Nitro compounds can cause a statistically significantly increased incidence of adenomas and carcinomas .

Action Environment

The action of 4-Ethyl-2-nitrobenzoic acid can be influenced by various environmental factors. For instance, the temperature of the reaction environment can affect the reactions that nitro compounds undergo . Additionally, the pH of the environment can influence the ionization state of the compound, potentially affecting its solubility and bioavailability .

属性

IUPAC Name |

4-ethyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNVPWUYDDMTFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2-nitrobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)

![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)

![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)